

Isopropyl 6-isopropylnicotinate: Application Notes and Protocols in Medicinal Chemistry

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Compound of Interest

Compound Name: *Isopropyl 6-isopropylnicotinate*

Cat. No.: *B12094401*

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Introduction

Isopropyl 6-isopropylnicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3. While this specific compound is not extensively documented in publicly available literature, its structural components—a nicotinic acid core substituted with an isopropyl group at the 6-position and an isopropyl ester—suggest potential applications in medicinal chemistry, primarily leveraging the known pharmacological effects of nicotinic acid and its analogs. Nicotinic acid derivatives are recognized for their roles in lipid metabolism and as vasodilators. [1][2] The introduction of an isopropyl group at the 6-position of the pyridine ring may influence the compound's potency, selectivity, and pharmacokinetic profile.

These application notes provide a hypothetical framework for the synthesis, characterization, and biological evaluation of **Isopropyl 6-isopropylnicotinate**, drawing upon established methodologies for similar nicotinic acid derivatives.

Potential Medicinal Chemistry Applications

Based on the known biological activities of nicotinic acid and its derivatives, **Isopropyl 6-isopropylnicotinate** is a candidate for investigation in the following areas:

- **Vasodilation:** Nicotinic acid and its esters are known to cause cutaneous vasodilation, a process mediated by the release of prostaglandins such as PGD2 and PGE2.[3][4] This property is utilized in topical formulations to improve blood flow. The 6-isopropyl substitution

may modulate the interaction with relevant receptors, such as the GPR109A receptor, or affect the downstream signaling pathways.[2]

- **Lipid-Lowering Effects:** Nicotinic acid is a well-established agent for treating dyslipidemia. It favorably modulates plasma levels of lipids and lipoproteins, including reducing LDL and triglycerides while increasing HDL.[5] The therapeutic effects on lipid metabolism are partly mediated through the activation of G protein-coupled receptors like HCA2 and HCA3.[5] **Isopropyl 6-isopropylNicotinate** could be explored as a novel lipid-lowering agent with potentially improved efficacy or a different side-effect profile.
- **Anti-inflammatory Properties:** Emerging research has highlighted the anti-inflammatory potential of nicotinic acid derivatives.[6] This opens avenues for investigating **Isopropyl 6-isopropylNicotinate** in inflammatory conditions.
- **Drug Delivery:** The isopropyl ester moiety increases the lipophilicity of the molecule compared to nicotinic acid, which may enhance its ability to be formulated into transdermal or other delivery systems for localized effects.

Physicochemical Properties and Data Presentation

The following table summarizes the physicochemical properties of the closely related compound, Isopropyl nicotinate (CAS 553-60-6), to provide an estimate for **Isopropyl 6-isopropylNicotinate**. The addition of a 6-isopropyl group would increase the molecular weight and likely the lipophilicity (LogP).

Property	Value (for Isopropyl nicotinate)	Reference
Molecular Formula	C ₉ H ₁₁ NO ₂	[7][8]
Molecular Weight	165.19 g/mol	[7][8]
CAS Number	553-60-6	[8]
Boiling Point	131°C at 27 Torr	[7]
Density	1.066 g/mL at 25°C	[9]
LogP	1.6	[8]

Experimental Protocols

Protocol 1: Synthesis of Isopropyl 6-isopropylnicotinate

This is a proposed two-step synthesis. The first step involves the synthesis of 6-isopropyl nicotinic acid via a Minisci reaction, followed by an acid-catalyzed esterification.

Step 1: Synthesis of 6-isopropyl nicotinic acid

This protocol is adapted from a patented method for the synthesis of 6-isopropyl nicotinic acid.

[10]

Materials:

- Nicotinic acid
- Acetone
- Silver nitrate (AgNO_3)
- Ammonium persulfate ($(\text{NH}_4)_2\text{S}_2\text{O}_8$)
- Sulfuric acid (H_2SO_4)
- Deionized water
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethyl acetate

Procedure:

- In a round-bottom flask, dissolve nicotinic acid in a mixture of deionized water and sulfuric acid.
- Add acetone and silver nitrate to the solution.

- Slowly add a solution of ammonium persulfate in deionized water to the reaction mixture while maintaining the temperature.
- Stir the reaction mixture at room temperature for the specified time.
- Quench the reaction and adjust the pH to neutral with a sodium hydroxide solution.
- Extract the aqueous layer with ethyl acetate.
- Acidify the aqueous layer with hydrochloric acid to precipitate the product.
- Filter, wash with cold water, and dry the precipitate to obtain 6-isopropyl nicotinic acid.
- Characterize the product using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Step 2: Esterification of 6-isopropyl nicotinic acid

This protocol is a standard acid-catalyzed esterification.[\[7\]](#)

Materials:

- 6-isopropyl nicotinic acid (from Step 1)
- Isopropanol
- Concentrated sulfuric acid (H_2SO_4)
- Sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

- Suspend 6-isopropyl nicotinic acid in an excess of isopropanol in a round-bottom flask.

- Carefully add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- Remove the excess isopropanol under reduced pressure.
- Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **Isopropyl 6-isopropylNicotinate**.
- Purify the crude product by column chromatography or distillation.
- Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: In Vitro Vasodilation Assay

This protocol describes an in vitro method to assess the vasodilatory effect of **Isopropyl 6-isopropylNicotinate** on isolated blood vessel segments.[11][12]

Materials:

- Isolated arterial rings (e.g., from rat aorta or dog nasal mucosa)[11]
- Krebs-Henseleit buffer
- Phenylephrine or other vasoconstrictor
- **Isopropyl 6-isopropylNicotinate**
- Acetylcholine (positive control for endothelium-dependent vasodilation)
- Sodium nitroprusside (positive control for endothelium-independent vasodilation)
- Organ bath system with isometric force transducers

Procedure:

- Isolate arterial rings and mount them in an organ bath containing Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂ at 37°C.
- Allow the rings to equilibrate under a resting tension.
- Induce a stable contraction with a vasoconstrictor like phenylephrine.
- Once a stable plateau is reached, add cumulative concentrations of **Isopropyl 6-isopropylNicotinate** to the bath.
- Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
- Construct a concentration-response curve and calculate the EC₅₀ value.
- Perform control experiments with acetylcholine and sodium nitroprusside to assess endothelium-dependent and -independent vasodilation, respectively.

Visualizations

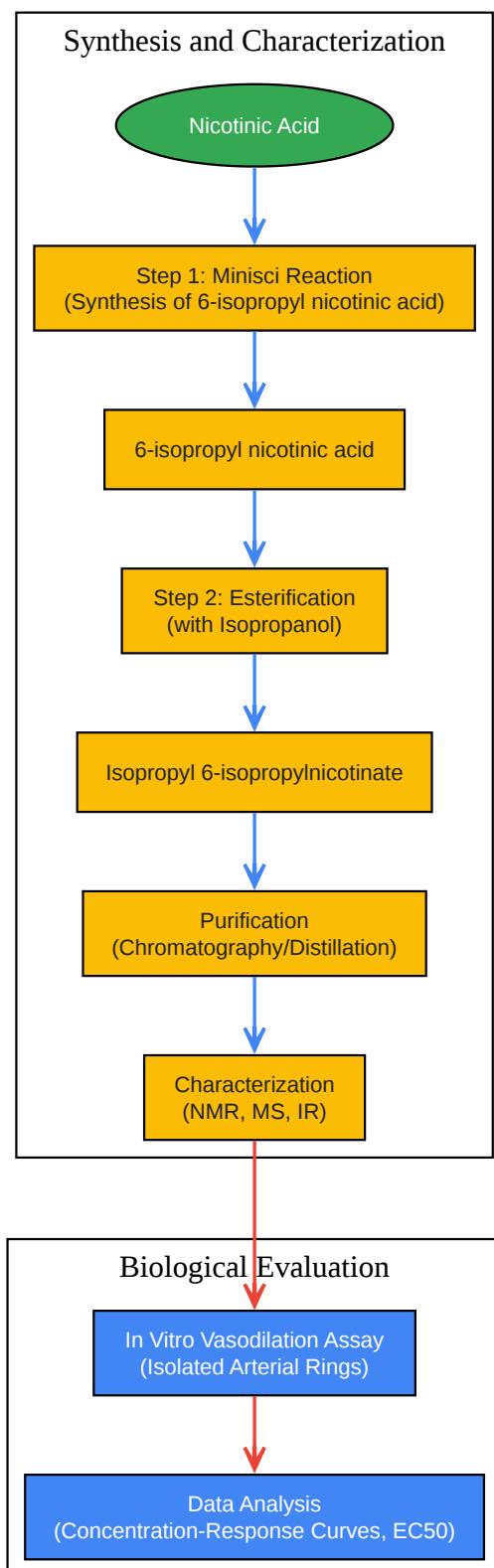
Signaling Pathway



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Caption: Hypothetical signaling pathway for **Isopropyl 6-isopropylNicotinate**-induced vasodilation.

Experimental Workflow



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Caption: Workflow for the synthesis and biological evaluation of **Isopropyl 6-isopropylnicotinate**.

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